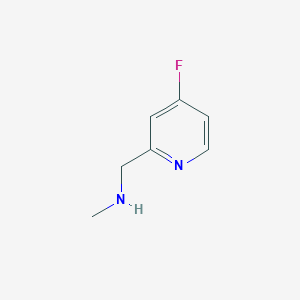
1-(4-Fluoropyridin-2-YL)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoropyridin-2-YL)-N-methylmethanamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another method is the Umemoto reaction, which uses hypervalent iodine reagents for the selective introduction of fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) is common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-2-YL)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging due to the presence of fluorine-18.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Fluoropyridine: Similar in structure but lacks the N-methylmethanamine group, resulting in different reactivity and applications.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns, affecting its chemical properties.
4-Fluoropyridine: Similar to 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine but without the N-methylmethanamine group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9FN2 |
|---|---|
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3 |
Clave InChI |
GFRYGTUOPXHZSO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




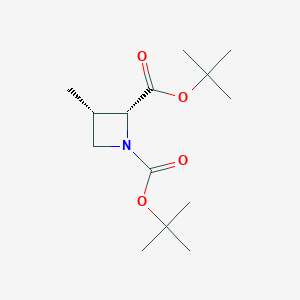
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
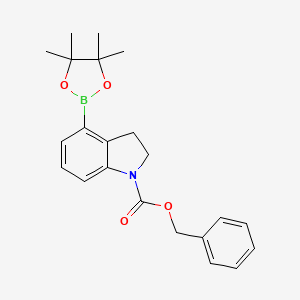
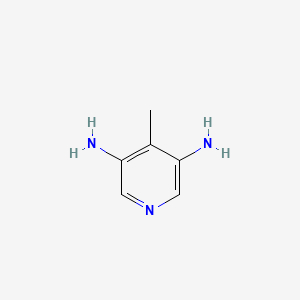
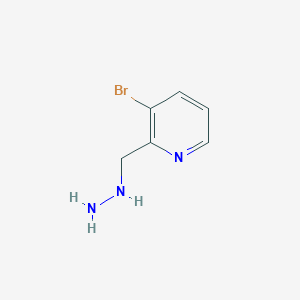


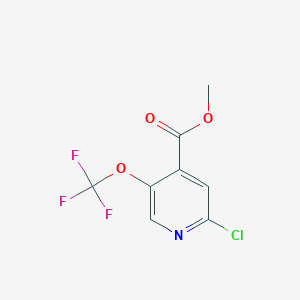

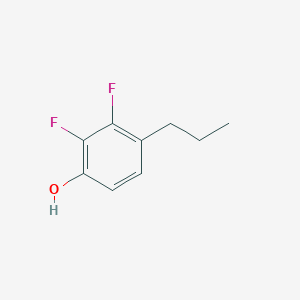
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)

